Home > Products > Screening Compounds P39260 > N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide -

N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

Catalog Number: EVT-5250839
CAS Number:
Molecular Formula: C21H13Cl2N3O2
Molecular Weight: 410.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i)

  • Compound Description: This compound exhibited significant nematicidal activity against Bursaphelenchus xylophilus, demonstrating superior efficacy compared to the commercial nematicide Tioxazafen []. It effectively reduced nematode movement and induced physiological disruptions, suggesting a multi-target mechanism of action [].

N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4p)

  • Compound Description: Similar to 4i, this compound displayed potent nematicidal activity against B. xylophilus, surpassing the efficacy of Tioxazafen []. It also induced significant behavioral and physiological changes in the nematodes, suggesting a multifaceted mechanism of action [].

2‐{[3‐(4‐Chlorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methylsulfanyl}‐5‐methyl‐1,3,4‐thiadiazole

  • Compound Description: This compound was synthesized via a condensation reaction, highlighting a common method for creating molecules containing the 1,2,4-oxadiazole moiety []. Its crystal structure revealed a specific spatial arrangement of the aromatic and thiadiazole rings, influencing its overall conformation [].

[3-(4-Chloro­phen­yl)-1,2,4-oxadiazol-5-yl]methanol

  • Compound Description: The crystal structure of this compound revealed a planar conformation stabilized by intermolecular hydrogen bonding, showcasing the influence of the oxadiazole ring on molecular packing [].

3β-(Substituted phenyl)-2β-(3-substituted 1',2',4'-oxadiazol-5'-yl)tropanes

  • Compound Description: This series of compounds, designed as cocaine analogs, exhibit high affinity for the dopamine transporter, inhibiting dopamine uptake []. The research aimed to explore the bioisosteric replacement of ester groups with 1,2,4-oxadiazoles [].

(1R,5S)-3 phenyl-2-(3-methyl-1',2',4'-oxadiazol-5'-yl)tropane (5a)

  • Compound Description: This specific tropane derivative, designed as a cocaine analog, was synthesized and evaluated for its binding affinity to dopamine, serotonin, and norepinephrine transporters [].
  • Compound Description: This stereoisomer of 5a, also designed as a cocaine analog, was synthesized and evaluated for its binding affinity to dopamine, serotonin, and norepinephrine transporters, allowing for comparison of stereochemical effects on activity [].

2-{2-[3-(4-Chloro­phen­yl)-1,2,4-oxadiazol-5-yl]phen­oxy}-N-(2,6-dimethyl­phen­yl)acetamide

  • Compound Description: The crystal structure of this compound revealed the influence of intramolecular hydrogen bonding on its conformation []. It highlights a common synthetic strategy for incorporating the 1,2,4-oxadiazole ring into larger molecules [].

2-{2-[3-(2-Chloro­phen­yl)-1,2,4-oxadiazol-5-yl]phen­oxy}-N-(2,6-dimethyl­phen­yl)acetamide

  • Compound Description: This compound, similar in structure to the previous entry, further exemplifies the synthetic accessibility of substituted 1,2,4-oxadiazoles. Its crystal structure, stabilized by hydrogen bonding, showcases the impact of these interactions on molecular packing [].

1-(3,6-ditolyl-1,2,4-triazin-5-yl)-2-phenyl-1,2-dicarba-closo-dodecaborane

  • Compound Description: This compound represents a class of 1,2,4-triazinylcarboranes synthesized using nucleophilic substitution reactions, demonstrating a method for incorporating heterocyclic rings into carborane cages [].

1,7-bis[6-phenyl-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]-1,7-dicarba-closo-dodecaborane

  • Compound Description: Similar to the previous entry, this compound represents another example of a 1,2,4-triazinylcarborane, emphasizing the versatility of the synthetic methodology and the diversity achievable within this class of compounds [].

Methyl 2-{[3-(4-nitro­phenyl)-1,2,4-oxa­diazol-5-yl]­methoxy}phenyl­acetate

  • Compound Description: This compound, synthesized through a straightforward alkylation reaction, showcases a common method for incorporating the 1,2,4-oxadiazole ring into more complex structures [].

ADX47273 (S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone)

  • Compound Description: This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. It displays preclinical antipsychotic-like and procognitive activities, making it a potential candidate for schizophrenia treatment [].

1-acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

  • Compound Description: This compound is synthesized through a reaction between N-acetyl-2-indolinone and 3-(4-chlorophenyl)-5-chloromethyl-1,2,4-oxadiazole []. The structure of this compound has been confirmed by X-ray diffraction [].

N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

  • Compound Description: This compound, synthesized via a multi-step reaction sequence, showcases the synthetic versatility of the 1,2,4-oxadiazole ring system for creating diverse structures [].

2-(2-{3-[4-(Dimethyl­amino)phen­yl]-1,2,4-oxadiazol-5-yl}phen­oxy)-N-(2,6-dimethyl­phen­yl)acetamide

  • Compound Description: Similar to the previous entry, this compound is another example of a substituted 1,2,4-oxadiazole, further showcasing the structural diversity achievable within this class [].

N‐(2,6‐Dimethyl­phen­yl)‐2‐(2‐{3‐[4‐(methyl­sulfan­yl)­phen­yl]‐1,2,4‐oxadiazol-5‐yl}phen­oxy)acetamide

  • Compound Description: This compound, similar to the previous two entries, represents another example of a 1,2,4-oxadiazole derivative, further demonstrating the versatility of this scaffold for creating diverse structures [].

N-(2,6-Dimethylphenyl)-2-(2-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}phenoxy)acetamide

  • Compound Description: This compound represents a further structural variation on the theme of substituted 1,2,4-oxadiazoles linked to a phenoxyacetyl moiety [].

Methyl 2-(2-{1-[3-(2-chloro­phen­yl)-1,2,4-oxadiazol-5-yl]-2-(dimethyl­amino)vin­yloxy}phen­yl)-3-(dimethyl­amino)acrylate

  • Compound Description: This compound exemplifies the use of 1,2,4-oxadiazoles in building complex molecules. Its synthesis highlights the utility of 1,2,4-oxadiazoles as building blocks for accessing diverse chemical space [].

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]py rimidin-6yl)-1,2,4-oxadiazole-3-carboxylate

  • Compound Description: This compound displayed notable antifungal activity against Candida albicans []. It highlights the potential of 1,2,4-oxadiazole-containing structures as antifungal agents [].

3-substituted 5 -methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3 -d]pyrimidin4(3H)-ones

  • Compound Description: This series of compounds demonstrated antifungal activity against Candida albicans, highlighting the potential of this class as antifungal agents []. The research focused on exploring the structure-activity relationship within this series [].

4-(alkylthio)-5-methyl-6-(3-phenyl-1 ,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines

  • Compound Description: This series of compounds, similar to the previous entry, displayed antifungal activity against C. albicans []. The research emphasized the exploration of structural modifications to enhance their antifungal efficacy [].

2-[5-methyl4-oxo-6-(3phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin3(4H)-yl]-N-phenylacetamide

  • Compound Description: This compound exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis, demonstrating the potential of this chemical class as antibacterial agents [].

2-[3-(4-Methyl­phenyl)-1,2,4-oxadiazol-5-yl]phenol

  • Compound Description: This compound, structurally similar to several previous examples, showcases the common motif of a substituted 1,2,4-oxadiazole ring linked to a phenol group []. Its crystal structure revealed the influence of intramolecular hydrogen bonding on its conformation [].

8-[(E)-4-Methoxybenzylidene]-4-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-4H-chromen-2-ylamine

  • Compound Description: The crystal structure of this compound demonstrated the role of intramolecular hydrogen bonding in stabilizing its conformation and revealed interactions influencing its packing in the solid state [].

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: This compound is a potent and selective 5-lipoxygenase activating protein (FLAP) inhibitor []. It has been identified as a potential drug candidate for inflammatory diseases due to its excellent FLAP binding potency and favorable pharmacokinetic properties [].

N-(3-phenyl-1,2,4-oxadiazol-5-yl)- alkylphthalimides

  • Compound Description: This series of compounds combines the 1,2,4-oxadiazole moiety with a phthalimide group, aiming to explore the combined pharmacological potential of these two pharmacophores [].

(5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone

  • Compound Description: This compound serves as a key intermediate in synthesizing 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide via a microwave-assisted Fries rearrangement [].

2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

  • Compound Description: This compound is synthesized via a microwave-assisted Fries rearrangement from its corresponding (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone precursor []. Theoretical studies explored the mechanism of this rearrangement, providing insights into its reactivity [].

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

  • Compound Description: This compound exhibits promising antimicrobial activity, surpassing the potency of the reference drug Streptomycin in agar well diffusion assays []. Docking studies suggest its potential mechanism of action involves binding to tRNA (guanine37-N1)-methyltransferase (TrmD), a promising target for novel antibiotics [].

2‐[3‐(4‐Bromophenyl)‐1,2,4‐oxadiazol‐5‐yl]phenol

  • Compound Description: The crystal structure of this compound, similar in structure to entry 24, provides insights into the influence of weak intermolecular interactions on molecular packing in the solid state [].

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound, synthesized via a multistep reaction sequence, demonstrates the complexity achievable when incorporating the 1,2,4-oxadiazole ring into larger molecular frameworks []. Its structure has been confirmed using various spectroscopic methods [].

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This compound exemplifies the construction of complex polyheterocyclic systems, highlighting the use of multicomponent reactions in synthetic chemistry [].

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenylhydrazonoethanoate

  • Compound Description: The crystal structure of this compound revealed a planar conformation, providing insights into its spatial arrangement and potential influence on its interactions with biological targets [].

Hexaaqua-bis(μ2-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoato-κ2O:O′)-tetrakis(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoato-κO)dierbium(III) octahydrate

  • Compound Description: This complex erbium compound, incorporating multiple 1,2,4-oxadiazole units, showcases the coordination chemistry of these heterocycles and their potential in materials science [].

1-((5-(4-(4-Chlorophenoxy)-2-chlorophenyl)-2,2,3- trimethyloxazolidin-5-yl)methyl)-1H-1,2,4-triazole

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, demonstrated moderate fungicidal activity in preliminary biological tests []. The study highlights the synthesis and structural analysis of this novel triazole derivative.

5-(4-Chlorophenyl)-3-(2,4-dimethylthiazol-5-yl)-1,2,4-triazolo[3,4-a]isoquinoline

  • Compound Description: The crystal structure of this triazoloisoquinoline derivative revealed a nearly planar conformation and showcased the stabilizing influence of intermolecular interactions on its packing in the solid state [].

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound, synthesized via microwave-assisted reaction, demonstrates a common approach for constructing fused heterocyclic systems [].
  • Compound Description: This series of compounds was designed and investigated as potential anti-Trypanosoma cruzi agents, with some members displaying promising in vivo activity against the parasite []. This research emphasizes the potential of 1,2,4-oxadiazole derivatives as antiparasitic agents.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound represents a novel, potent, and selective calcium release-activated calcium (CRAC) channel inhibitor []. Its development involved a systematic structure-activity relationship study, leading to optimized lipophilicity and pharmacokinetic properties []. It has been identified as a potential therapeutic candidate for inflammatory diseases, including rheumatoid arthritis [].

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a potent and selective cannabinoid CB1 receptor antagonist that exhibits inverse agonist activity [, ]. It competitively antagonizes the effects of cannabinoid agonists [, ]. Structural modifications of this compound have been explored to elucidate its binding interactions with the CB1 receptor [, ].

Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate

  • Compound Description: This compound represents another example of a 1,2,4-oxadiazole derivative with a substituted propyl chain at the 5-position []. Its crystal structure revealed details about its conformation and intermolecular interactions [].

Properties

Product Name

N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

Molecular Formula

C21H13Cl2N3O2

Molecular Weight

410.2 g/mol

InChI

InChI=1S/C21H13Cl2N3O2/c22-14-11-9-13(10-12-14)19-25-21(28-26-19)16-6-2-1-5-15(16)20(27)24-18-8-4-3-7-17(18)23/h1-12H,(H,24,27)

InChI Key

LUZQORKXJLDCJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.